Amino Acid Substitution: N,γ-Dimethyl-alloisoleucine in Triostin C vs. N-Methylvaline in Triostin A Defines Molecular Identity
Triostin C differs from Triostin A by the complete replacement of two N-methyl-L-valine residues with two N,γ-dimethyl-L-alloisoleucine residues in the octadepsipeptide ring, as established by acid hydrolysis and chromatographic analysis [1]. Triostin A contains N-methylvaline at both equivalent positions (C50H62N12O12S2, MW 1087.23) whereas Triostin C incorporates the bulkier, γ-branched N,γ-dimethyl-alloisoleucine (C54H70N12O12S2, MW 1143.34), resulting in an additional C4H8 (56 Da) mass increment [2]. This single-site substitution is the only structural difference between the two otherwise identical depsipeptide scaffolds (both possessing the same disulphide cross-bridge, D-serine, L-alanine, N,N′-dimethyl-L-cystine, and quinoxaline-2-carboxyl chromophore composition) [3]. Directed biosynthesis experiments with Streptomyces triostinicus confirm that these N-methylamino acid variations are the sole source of structural diversity among natural triostin congeners [4].
| Evidence Dimension | Amino acid residue identity at the two N-methyl positions of the octapeptide ring |
|---|---|
| Target Compound Data | Two N,γ-dimethyl-L-alloisoleucine residues; molecular formula C54H70N12O12S2; MW 1143.34 Da |
| Comparator Or Baseline | Triostin A: two N-methyl-L-valine residues; molecular formula C50H62N12O12S2; MW 1087.23 Da |
| Quantified Difference | Mass difference of 56 Da (C4H8); increased steric bulk and lipophilicity from additional γ-methyl branching on each of the two variant residues |
| Conditions | Acid hydrolysis (6N HCl), amino acid analysis, and FAB mass spectrometry; Streptomyces triostinicus fermentation cultures |
Why This Matters
The amino acid difference defines compound identity for procurement specifications; researchers cannot assume functional equivalence between Triostin C and Triostin A, as the altered N-methylamino acid side chains directly affect DNA binding affinity and molecular recognition, as evidenced in the quantitative binding data below.
- [1] Otsuka, H. & Shoji, J. (1965) The structure of triostin C. Tetrahedron 21, 2931-2938. View Source
- [2] Santikarn, S., Hammond, S.J., Williams, D.H., Cornish, A. & Waring, M.J. (1983) Characterization of novel antibiotics of the triostin group by fast atom bombardment mass spectrometry. J. Antibiot. 36, 362-364. View Source
- [3] DrugFuture Chemical Database. Triostins. Monograph accessed 2026. View Source
- [4] Yoshida, T. & Katagiri, K. (1969) Biosynthesis of the quinoxaline antibiotic, triostin, by Streptomyces s-2-210L. Biochemistry 8, 2645-2651. View Source
